molecular formula C21H18O5 B14334810 Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate CAS No. 105488-34-4

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate

Katalognummer: B14334810
CAS-Nummer: 105488-34-4
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: KRAZSLKRFFQDTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate is a complex organic compound with a unique structure that includes an anthracene core

Vorbereitungsmethoden

The synthesis of Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate typically involves the reaction of anthracene derivatives with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the anthracene core, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate can be compared with other anthracene derivatives such as:

    Anthracene-9,10-dione: Similar in structure but with different reactivity and applications.

    9,10-Dihydroanthracene: A reduced form with distinct chemical properties.

    Anthracene-9-carboxylic acid: Another derivative with unique applications in organic synthesis.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Eigenschaften

CAS-Nummer

105488-34-4

Molekularformel

C21H18O5

Molekulargewicht

350.4 g/mol

IUPAC-Name

diethyl 2-(10-oxoanthracen-9-ylidene)propanedioate

InChI

InChI=1S/C21H18O5/c1-3-25-20(23)18(21(24)26-4-2)17-13-9-5-7-11-15(13)19(22)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3

InChI-Schlüssel

KRAZSLKRFFQDTC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=O)C3=CC=CC=C31)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.